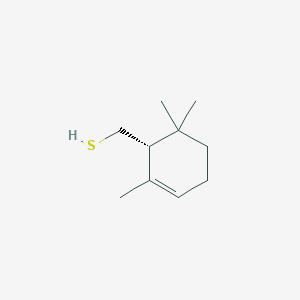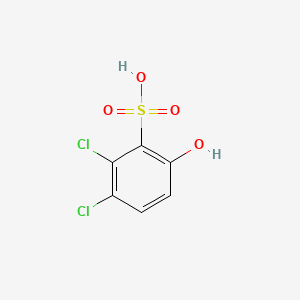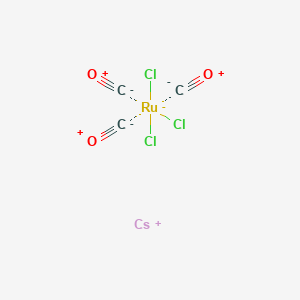
Cesium tricarbonyltrichlororuthenate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of cesium tricarbonyltrichlororuthenate typically involves the reaction of ruthenium trichloride with cesium carbonate in the presence of carbon monoxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
Cesium tricarbonyltrichlororuthenate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: It can also be reduced, typically using reducing agents such as hydrogen or hydrazine.
Substitution: Ligand substitution reactions are common, where the carbonyl or chloride ligands are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like oxygen or chlorine, and reducing agents like hydrogen or hydrazine.
Applications De Recherche Scientifique
Cesium tricarbonyltrichlororuthenate has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbonylation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in radiopharmaceuticals for imaging and therapy.
Industry: It is used in the development of new materials and as a precursor for other ruthenium-based compounds .
Mécanisme D'action
The mechanism by which cesium tricarbonyltrichlororuthenate exerts its effects involves the interaction of its ligands with target molecules. The carbonyl and chloride ligands can participate in coordination with other metal centers or organic molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Cesium tricarbonyltrichlororuthenate can be compared with other similar compounds, such as:
Cesium trichlororuthenate: Lacks the carbonyl ligands, leading to different reactivity and applications.
Ruthenium tricarbonyl complexes: These compounds have similar carbonyl ligands but may differ in their counterions, affecting their solubility and reactivity.
Cesium carbonate: Used as a base in organic synthesis, but lacks the metal center and carbonyl ligands present in this compound
These comparisons highlight the unique combination of ligands and metal center in this compound, which contributes to its distinct chemical properties and applications.
Propriétés
Numéro CAS |
22594-81-6 |
|---|---|
Formule moléculaire |
C3Cl3CsO3Ru |
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
cesium;carbon monoxide;trichlororuthenium(1-) |
InChI |
InChI=1S/3CO.3ClH.Cs.Ru/c3*1-2;;;;;/h;;;3*1H;;/q;;;;;;+1;+2/p-3 |
Clé InChI |
GXHWUVQTDBGPOA-UHFFFAOYSA-K |
SMILES canonique |
[C-]#[O+].[C-]#[O+].[C-]#[O+].Cl[Ru-](Cl)Cl.[Cs+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


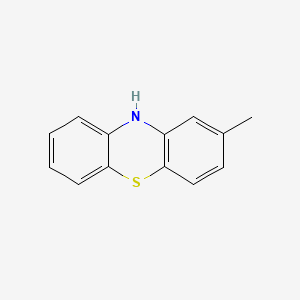
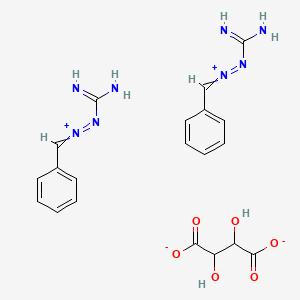
![2,2'-Thiobis[4,6-di-tert-butyl-m-cresol]](/img/structure/B12664764.png)

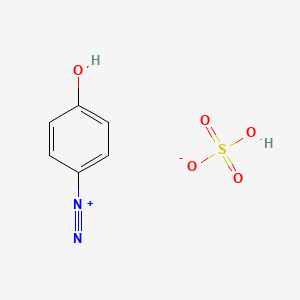
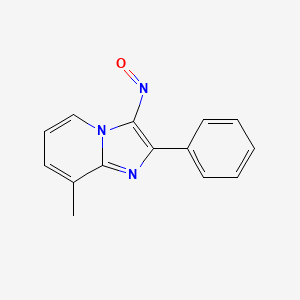

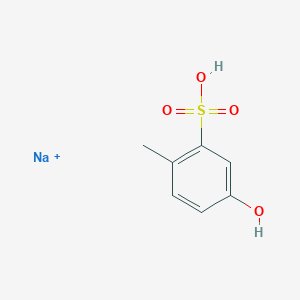
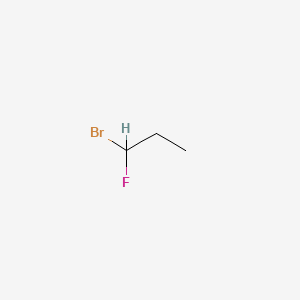
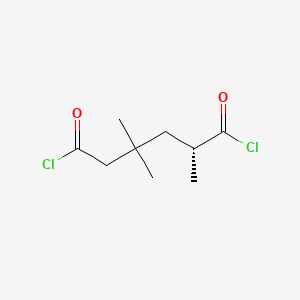
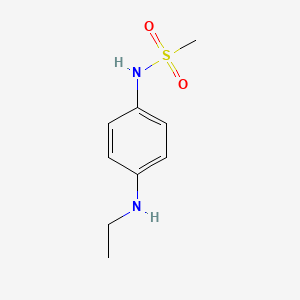
![1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea](/img/structure/B12664818.png)
